molecular formula C15H13ClN4O B7546301 3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

Cat. No. B7546301
M. Wt: 300.74 g/mol
InChI Key: HLTXJCAZCCSXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and proliferation. It may also induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of certain enzymes and proteins. It has also been investigated for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide in lab experiments is its potential anticancer properties. It may also have neuroprotective effects. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for the study of 3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance their effectiveness. Another direction is to study its potential use in the treatment of other diseases such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-chlorobenzoyl chloride with 1-(3-aminopropyl)-1,2,4-triazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-bromo-1-(pyridin-3-yl)propan-1-ol to obtain the final product.

Scientific Research Applications

3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-chloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c1-10(14-19-18-13-7-2-3-8-20(13)14)17-15(21)11-5-4-6-12(16)9-11/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTXJCAZCCSXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.